molecular formula C22H19ClFN7 B607394 Vactosertib Hydrochloride CAS No. 1352610-25-3

Vactosertib Hydrochloride

カタログ番号 B607394
CAS番号: 1352610-25-3
分子量: 435.89
InChIキー: UDRJLVATGDHMJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vactosertib Hydrochloride, also known as EW-7197 Hydrochloride, is a potent, orally active, and ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor . It has been used in trials studying the treatment of solid tumors and multiple myeloma . It has an IC50 of 12.9 nM and also inhibits ALK2 and ALK4 at nanomolar concentrations .


Chemical Reactions Analysis

Vactosertib Hydrochloride is rapidly absorbed after the first dose with a median time to maximum concentration (t max) of 1.2 h and quickly eliminated with a median terminal half-life (t 1/2) of 3.2 h over the dose range studied . The area under the concentration-time curve within a dosing interval increased in proportion to dose .


Physical And Chemical Properties Analysis

Vactosertib Hydrochloride has a molecular weight of 399.42 . It is soluble in water and DMSO . The median values of apparent clearance and volume of distribution were 29 L/h and 133 L, respectively .

科学的研究の応用

Cancer Treatment and Pharmacokinetics

  • Population Pharmacokinetics in Cancer Patients : Vactosertib's pharmacokinetics were characterized in patients with advanced solid tumors, revealing its two-compartment linear model with first-order absorption. This study provides crucial quantitative data for future clinical development (Jung et al., 2019).
  • Pharmacokinetic Characteristics in Solid Tumors : Another study focused on vactosertib's pharmacokinetics in a phase 1 trial involving patients with advanced solid tumors, confirming dose-proportional pharmacokinetics and negligible accumulation with once-daily administration for five days (Jung et al., 2019).

Novel Formulations and Disease Applications

  • Development of Modified-Release Formulation for Ulcerative Colitis : A bentonite-based, modified-release, freeze-dried powder of vactosertib was developed for ulcerative colitis treatment, enhancing its therapeutic effect by delivering vactosertib to colitis lesions in the lower gastrointestinal tract (Jung et al., 2020).
  • Application in Peyronie's Disease : Vactosertib demonstrated significant regression of fibrotic plaques in a rat model of Peyronie's disease, suggesting a novel therapy for this condition (Song et al., 2019).

Combination Therapies and Tumor Microenvironment

  • Combination Therapy in Non-Small Cell Lung Cancer : The combination of vactosertib with durvalumab, an immune checkpoint inhibitor, showed a manageable safety profile and promising anti-tumor activity in advanced non-small cell lung cancer (Cho et al., 2020).
  • Impact on Epithelial-to-mesenchymal Transition in Breast Cancer : Vactosertib was shown to suppress radiotherapy-induced epithelial-to-mesenchymal transition and cancer cell stemness, reducing lung metastasis of breast cancer in a mouse model (Choi et al., 2022).
  • Synergistic Effect in Pancreatic Cancer Treatment : A phase 1b study highlighted the feasibility and safety of adding vactosertib to FOLFOX in 2nd line setting for metastatic pancreatic ductal adenocarcinoma, warranting further investigation (Park et al., 2022).

Tumor Microenvironment and Biomarkers

  • Association with TGF-β Responsive Signature in Solid Tumors : A study evaluated the safety and anti-tumor effect of vactosertib, associating it with TGF-β responsive signatures in patients with advanced solid tumors (Keedy et al., 2018).

Drug Resistance and Multiple Myeloma

  • Overcoming Drug Resistance in Multiple Myeloma : Research demonstrated the potential of vactosertib in treating drug-resistant multiple myeloma, highlighting its ability to synergize with proteasome inhibitors and modulate the tumor microenvironment (Kim et al., 2022).

将来の方向性

Vactosertib Hydrochloride is under investigation in clinical trials for its potential in treating various types of cancer. For instance, it’s being studied in combination with Pembrolizumab in metastatic colorectal or gastric cancer . It’s also being investigated for its role in improving T-cell fitness in a single-arm, Phase 1b trial in relapsed/refractory multiple myeloma .

特性

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRJLVATGDHMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vactosertib Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vactosertib Hydrochloride
Reactant of Route 2
Vactosertib Hydrochloride
Reactant of Route 3
Vactosertib Hydrochloride
Reactant of Route 4
Vactosertib Hydrochloride
Reactant of Route 5
Vactosertib Hydrochloride
Reactant of Route 6
Vactosertib Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。